molecular formula C18H21NO2S B5687386 N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide

N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide

Numéro de catalogue B5687386
Poids moléculaire: 315.4 g/mol
Clé InChI: IZIYUXJTMKHPFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide, commonly known as EMA401, is a novel drug candidate that has shown potential in the treatment of chronic pain. EMA401 is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system, leading to a reduction in pain sensation.

Mécanisme D'action

EMA401 selectively targets the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in the peripheral nervous system. The this compound is a G protein-coupled receptor that is involved in the regulation of blood pressure and fluid balance. However, in the context of chronic pain, the this compound has been shown to play a role in the modulation of pain sensation. By selectively targeting the this compound, EMA401 reduces pain sensation without affecting blood pressure or fluid balance.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain behavior in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. EMA401 does not affect blood pressure or fluid balance, indicating that it has a selective effect on pain sensation. EMA401 has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the peripheral nervous system, suggesting that it may have an anti-inflammatory effect.

Avantages Et Limitations Des Expériences En Laboratoire

EMA401 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of chronic pain, and its mechanism of action is well-understood. However, there are also limitations to using EMA401 in lab experiments. It is a novel drug candidate that has not yet been approved for clinical use, so its safety and efficacy in humans are not fully established. Additionally, EMA401 is selective for the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in the peripheral nervous system, so it may not be effective for all types of chronic pain.

Orientations Futures

There are several future directions for the study of EMA401. First, further clinical trials are needed to establish its safety and efficacy in humans. Second, the potential anti-inflammatory effects of EMA401 should be further explored, as this may have implications for the treatment of chronic pain associated with inflammation. Third, the role of the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in chronic pain should be further elucidated, as this may lead to the development of other novel drug candidates that target this receptor. Finally, the potential use of EMA401 in combination with other pain medications should be explored, as this may lead to improved pain control with fewer side effects.
In conclusion, EMA401 is a novel drug candidate that has shown potential in the treatment of chronic pain. Its selective targeting of the this compound in the peripheral nervous system leads to a reduction in pain sensation without affecting blood pressure or fluid balance. While there are limitations to using EMA401 in lab experiments, further research is needed to establish its safety and efficacy in humans and explore its potential anti-inflammatory effects.

Méthodes De Synthèse

EMA401 is synthesized by reacting 4-ethoxyphenylacetic acid with 3-methylbenzyl mercaptan in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product, EMA401.

Applications De Recherche Scientifique

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these models, EMA401 has been shown to reduce pain behavior and improve quality of life. EMA401 has also been tested in a phase II clinical trial for the treatment of post-herpetic neuralgia, a type of neuropathic pain that occurs after shingles. The trial showed that EMA401 was safe and well-tolerated, and significantly reduced pain intensity compared to placebo.

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-3-21-17-9-7-16(8-10-17)19-18(20)13-22-12-15-6-4-5-14(2)11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIYUXJTMKHPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.